molecular formula C17H22O7 B030657 15-Acetyldeoxynivalenol CAS No. 88337-96-6

15-Acetyldeoxynivalenol

Cat. No.: B030657
CAS No.: 88337-96-6
M. Wt: 338.4 g/mol
InChI Key: IDGRYIRJIFKTAN-HTJQZXIKSA-N
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Description

15-Acetyldeoxynivalenol is a trichothecene mycotoxin that is a derivative of deoxynivalenol. It is commonly found in cereals such as wheat, barley, and maize, and is produced by fungi of the Fusarium genus. This compound is known for its toxic effects on both humans and animals, causing symptoms such as nausea, vomiting, and diarrhea .

Mechanism of Action

Target of Action

15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin . It primarily targets lipid metabolism in human hepatocytes . The hepatotoxicity of 15-ADON has been verified .

Mode of Action

The mode of action of 15-ADON involves significant regulatory effects on the transcriptome . It interacts with its targets, causing alterations in lipid metabolism . The compound’s interaction with its targets leads to changes in the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .

Biochemical Pathways

The affected biochemical pathways include the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . The effects of 15-ADON on lipid metabolism are mainly realized through the PC-PE cycle .

Pharmacokinetics

It’s known that the compound is a low molecular weight sesquiterpenoid trichothecene mycotoxin This suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability

Result of Action

The result of the compound’s action is hepatic steatosis, which is associated with altered expression of genes related to lipid oxidation, lipogenesis, and lipolysis . This leads to a downregulation of all nine lipids, including PC (15:0/16:0), PC (16:1/18:3), PC (18:1/22:6), PC (16:0/16:0), PC (16:0/16:1), PC (16:1/18:1), PC (14:0/18:2), PE (14:0/16:0), and PE (18:1/18:3) .

Action Environment

15-ADON is widely detected in agricultural products such as wheat, barley, and corn . It is produced by various Fusarium spp . The compound is slightly soluble in water but highly soluble in polar solvents such as methanol, ethyl acetate, and acetonitrile . It is stable in organic solvents, especially ethyl acetate and acetonitrile , making them highly suitable for storage. These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

15-Acetyldeoxynivalenol plays a role in biochemical reactions, particularly those involving proteins and enzymes. It has been found to interfere with protein synthesis by binding to ribosomes, leading to the activation of various protein kinases and the modulation of gene expression . The nature of these interactions is primarily inhibitory, disrupting normal cellular functions .

Cellular Effects

The effects of this compound on cells are extensive. It has been shown to induce oxidative stress in HepG2 cells, a human liver cancer cell line . This stress is associated with the production of reactive oxygen species and the induction of lipid peroxidation . Additionally, this compound can alter lipid metabolism in human hepatocytes, affecting the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of peptidyl transferase activity on the ribosome, which disrupts protein synthesis . Additionally, it can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, HepG2 cells exposed to this mycotoxin for 24, 48, and 72 hours showed increases in indicators of oxidative stress, such as reactive oxygen species and lipid peroxidation . Information on the stability and degradation of this compound is currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to significantly affect the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its effects on protein synthesis and gene expression, it is likely that it interacts with components of the cell’s protein synthesis machinery, which are primarily located in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Acetyldeoxynivalenol is typically synthesized through the acetylation of deoxynivalenol. The process involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the C-15 position .

Industrial Production Methods: In an industrial setting, this compound is produced through the cultivation of Fusarium graminearum strains that are known to produce this mycotoxin. The fungi are grown in a sucrose-water medium, which promotes the production of macroconidia and the accumulation of trichothecenes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 15-Acetyldeoxynivalenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

15-Acetyldeoxynivalenol has several applications in scientific research:

Comparison with Similar Compounds

This compound stands out due to its specific acetylation pattern, which affects its interaction with biological systems and its overall toxicity profile.

Properties

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRYIRJIFKTAN-HTJQZXIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891851
Record name 15-Acetyldeoxynivalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88337-96-6
Record name 15-Acetyldeoxynivalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88337-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Acetyldeoxynivalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088337966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Acetyldeoxynivalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88337-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEOXYNIVALENOL 15-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0430X4R3Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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